An In-depth Technical Guide to 2-Fluorobenzophenone (CAS Number: 342-24-5)
An In-depth Technical Guide to 2-Fluorobenzophenone (CAS Number: 342-24-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluorobenzophenone (CAS No. 342-24-5), a versatile organic compound with significant applications in polymer chemistry and as a key intermediate in the synthesis of pharmaceuticals. This document details its physicochemical properties, spectroscopic data, safety and handling protocols, and its primary applications. A detailed experimental protocol for its synthesis via Friedel-Crafts acylation is provided, alongside a representative protocol for its use as a photoinitiator in UV curing. Furthermore, its role as a precursor in the synthesis of psychoactive compounds is elucidated through a logical workflow diagram.
Physicochemical Properties
2-Fluorobenzophenone is a pale-yellow liquid at room temperature.[1] However, it has also been described as a white to light yellow crystalline solid, suggesting that its physical state may vary with purity and ambient temperature.[2] It is characterized by moderate solubility in organic solvents such as ethanol and acetone and is less soluble in water.[2]
| Property | Value | Reference |
| CAS Number | 342-24-5 | [1] |
| Molecular Formula | C₁₃H₉FO | [1] |
| Molecular Weight | 200.21 g/mol | [1] |
| Appearance | Pale-yellow liquid or white to light yellow crystalline solid | [1][2] |
| Boiling Point | 95-96 °C at 0.05 torr; 190 °C at 29 mmHg | [1][3] |
| Melting Point | No definitive data available; one source lists >110 °C, which is likely incorrect as it is often described as a liquid at room temperature. Benzophenone (unsubstituted) has a melting point of 49 °C. | [2] |
| Density | 1.18 g/cm³ | [1] |
| Refractive Index (n²⁰D) | 1.59 | [1] |
| Solubility | Moderately soluble in organic solvents like ethanol and acetone; less soluble in water. | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of 2-Fluorobenzophenone.
| Technique | Key Features |
| ¹H NMR | Spectra available for review. |
| ¹³C NMR | Spectra available for review. |
| FTIR | Spectra available for review. |
| Mass Spectrometry | Spectra available for review. |
Note: Detailed spectral data with peak assignments can be accessed through various chemical databases.
Safety and Handling
2-Fluorobenzophenone is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Skin Irritant | H315: Causes skin irritation | |
| Eye Irritant | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Reactivity and Chemical Properties
The chemical reactivity of 2-Fluorobenzophenone is influenced by the presence of the fluorine atom on one of the phenyl rings and the central carbonyl group. The fluorine atom can affect the electronic properties of the molecule, enhancing its lipophilicity.[2] The carbonyl group is a key functional group that allows this molecule to participate in various organic reactions. It is stable under normal storage and handling conditions.[1]
Applications
2-Fluorobenzophenone has two primary areas of application: as a photoinitiator in polymer chemistry and as a crucial intermediate in the synthesis of pharmaceuticals.
Photoinitiator in UV Curing
2-Fluorobenzophenone functions as a Type II photoinitiator.[4] Upon absorption of UV radiation, it is excited to a triplet state. In this excited state, it can abstract a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers, such as acrylates, leading to the rapid curing of inks, coatings, and adhesives.[4][5]
Intermediate in Pharmaceutical Synthesis
2-Fluorobenzophenone serves as a precursor for the synthesis of more complex molecules, particularly those with applications in the pharmaceutical industry. A significant application is its use in the synthesis of 2-amino-5-chloro-2'-fluorobenzophenone, a key intermediate for various psychoactive drugs, including benzodiazepines like midazolam and flurazepam.[6][7] These drugs are central nervous system (CNS) active agents.[6]
Experimental Protocols
Synthesis of 2-Fluorobenzophenone via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of benzophenones, which can be adapted for 2-Fluorobenzophenone.
Materials:
-
Fluorobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the flask and cool the mixture in an ice bath.
-
Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension.
-
After the addition of benzoyl chloride, add fluorobenzene (1.0-1.2 equivalents) dropwise.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst complex.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
References
- 1. 2-Fluorobenzophenone(342-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. pschemicals.com [pschemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
